molecular formula C11H18N4O2 B11745516 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine

Cat. No.: B11745516
M. Wt: 238.29 g/mol
InChI Key: SITKHLSTDKBGHL-UHFFFAOYSA-N
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Description

1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine is a chemical compound with a molecular formula of C11H18N4O2 It is known for its unique structure, which includes a pyrazole ring substituted with an isopropyl group and a morpholin-4-ylcarbonyl group

Preparation Methods

The synthesis of 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

    Substitution with isopropyl group: The pyrazole ring is then alkylated using an isopropyl halide under basic conditions.

    Introduction of the morpholin-4-ylcarbonyl group: This step involves the reaction of the substituted pyrazole with morpholine and a carbonylating agent such as phosgene or triphosgene.

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale, yield, and purity.

Chemical Reactions Analysis

1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at the positions adjacent to the nitrogen atoms. Common reagents include alkyl halides and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in their activity or function.

Comparison with Similar Compounds

1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-3-amine can be compared with other similar compounds, such as:

    1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-5-amine: This compound has a similar structure but differs in the position of the amino group on the pyrazole ring.

    1-Isopropyl-4-(morpholin-4-ylcarbonyl)-1H-pyrazol-4-amine: Another structural isomer with variations in the substitution pattern.

Properties

Molecular Formula

C11H18N4O2

Molecular Weight

238.29 g/mol

IUPAC Name

(3-amino-1-propan-2-ylpyrazol-4-yl)-morpholin-4-ylmethanone

InChI

InChI=1S/C11H18N4O2/c1-8(2)15-7-9(10(12)13-15)11(16)14-3-5-17-6-4-14/h7-8H,3-6H2,1-2H3,(H2,12,13)

InChI Key

SITKHLSTDKBGHL-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C(=N1)N)C(=O)N2CCOCC2

Origin of Product

United States

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